molecular formula C14H14FNS B12244286 5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine

5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B12244286
M. Wt: 247.33 g/mol
InChI Key: ZFQFORGWFOADBS-UHFFFAOYSA-N
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Description

5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure with a 3-fluorophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the 3-fluorophenylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding reduced thieno[3,2-c]pyridine derivatives.

    Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives with various functional groups.

Scientific Research Applications

5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
  • 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate

Uniqueness

5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific thieno[3,2-c]pyridine core structure and the presence of a 3-fluorophenylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14FNS

Molecular Weight

247.33 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C14H14FNS/c15-13-3-1-2-11(8-13)9-16-6-4-14-12(10-16)5-7-17-14/h1-3,5,7-8H,4,6,9-10H2

InChI Key

ZFQFORGWFOADBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC(=CC=C3)F

Origin of Product

United States

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